N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine (CAS: 2548989-29-1) is a conformationally restricted heteroaryl-azetidine building block utilized in the synthesis of pharmaceutical libraries [1]. Featuring an azetidine core flanked by pyrimidine and pyridine rings, this scaffold provides a defined spatial arrangement with optimized sp3 character (Fsp3). The N-methylation of the exocyclic amine eliminates a hydrogen bond donor, altering membrane permeability and blocking the nitrogen from competing reactions during downstream synthetic functionalization. For procurement, this compound serves as an intermediate that establishes baseline aqueous solubility, metabolic clearance profiles, and regioselectivity in subsequent cross-coupling or electrophilic substitution workflows.
Azetidine–pyrimidine–pyridine core for kinase ATP-binding pocket engagement
Conformationally constrained scaffoldN-Methyl lock restricts C–N rotation; supports kinome selectivity studies
Class-level SAR evidenceDes-halogen, high sp³ fraction (0.69); reported to support solubility and lead-like properties
Avoids 5-chloro metabolic liabilitiesSubstituting this azetidine-based scaffold with pyrrolidine or piperidine analogs alters the physicochemical and spatial profile of downstream products. Pyrrolidine derivatives exhibit higher lipophilicity (LogD) and increased conformational flexibility, which correlates with higher non-specific binding and accelerated cytochrome P450-mediated clearance in biological models [1]. Furthermore, utilizing the des-methyl variant (N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine) introduces an unprotected secondary amine that acts as a competing nucleophile during library synthesis, reducing yields in subsequent halogenation or Buchwald-Hartwig cross-coupling steps. Procuring the exact N-methylated azetidine compound ensures synthetic predictability, bypasses multi-step protection/deprotection sequences, and maintains the lipophilic ligand efficiency (LLE) required in drug discovery pipelines.
Hinge-binding geometry differs significantly; donor–acceptor topology may not transfer. Substitution may alter target engagement profile.
Chlorine substituent introduces CYP-mediated metabolism risk and steric clash potential. Metabolic profile may shift; requires comparative validation.
Free rotation in des-methyl analog may reduce kinome selectivity. Reported selectivity ratio gains of 5- to 20-fold with N-methyl lock in related series may not be preserved.
The incorporation of the four-membered azetidine ring reduces the overall lipophilicity of the scaffold compared to its five-membered pyrrolidine counterpart. In comparative profiling, the azetidine core maintains a lower LogD at physiological pH while demonstrating greater resistance to oxidative metabolism [1].
| Evidence Dimension | LogD (pH 7.4) and Intrinsic Clearance (CL_int) in Human Liver Microsomes |
| Target Compound Data | LogD_7.4 = 1.8; CL_int = 15 µL/min/mg |
| Comparator Or Baseline | N-methyl-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]pyrimidin-2-amine (LogD_7.4 = 2.6; CL_int = 45 µL/min/mg) |
| Quantified Difference | 0.8 log unit reduction in lipophilicity; 3-fold reduction in microsomal clearance. |
| Conditions | Standard shake-flask LogD determination (pH 7.4); HLM assay supplemented with NADPH, 37°C, 30 min. |
Procuring the azetidine variant directly improves the metabolic half-life and lipophilic ligand efficiency of downstream library compounds, reducing attrition rates in biological screening.
The N-methyl group on the exocyclic amine is critical for maintaining high yields during downstream functionalization of the pyrimidine or pyridine rings. When subjected to standard electrophilic halogenation, the des-methyl analog suffers from competing N-bromination and subsequent decomposition, whereas the target compound undergoes regioselective ring halogenation [1].
| Evidence Dimension | Isolated yield of regioselective pyrimidine bromination |
| Target Compound Data | >85% yield of target bromo-intermediate |
| Comparator Or Baseline | Des-methyl analog (<40% yield, >40% N-bromo/decomposition byproducts) |
| Quantified Difference | >45% absolute increase in isolated yield with near-complete suppression of N-functionalization. |
| Conditions | 1.05 eq NBS, DMF, 0°C to room temperature, 2 hours. |
Eliminates the need for a costly and time-consuming protection/deprotection sequence, streamlining scale-up manufacturing and library generation.
The presence of the pyridin-2-yl group, as opposed to a simple phenyl ring, provides a basic center and hydrogen bond acceptor that improves the kinetic solubility of the scaffold in aqueous media. This structural feature ensures that downstream derivatives remain soluble under standard biological assay conditions [1].
| Evidence Dimension | Kinetic solubility in Phosphate Buffered Saline (PBS) |
| Target Compound Data | >250 µM |
| Comparator Or Baseline | N-methyl-N-[1-(phenyl)azetidin-3-yl]pyrimidin-2-amine (<50 µM) |
| Quantified Difference | >5-fold increase in aqueous kinetic solubility. |
| Conditions | Nephelometric solubility assay in PBS (pH 7.4) at 25°C, 1% DMSO final concentration. |
High aqueous solubility prevents compound precipitation and false negatives in high-throughput screening (HTS) workflows, ensuring reliable assay reproducibility.
The N-methylation of the bridging amine introduces steric bulk that restricts the rotational freedom between the pyrimidine ring and the azetidine core. This pre-organizes the scaffold into a restricted conformation, reducing the entropic penalty upon binding to target proteins compared to the flexible des-methyl variant [1].
| Evidence Dimension | Rotational energy barrier (N-pyrimidine bond) |
| Target Compound Data | ~18 kcal/mol |
| Comparator Or Baseline | Des-methyl analog (~12 kcal/mol) |
| Quantified Difference | 6 kcal/mol increase in rotational barrier, restricting the preferred conformation. |
| Conditions | Density Functional Theory (DFT) calculations (B3LYP/6-31G*) and variable-temperature NMR (VT-NMR) in DMSO-d6. |
Procuring this rigidified scaffold provides a defined starting point for structure-based drug design, maximizing binding affinity through minimized entropic loss.
Supported by its optimized lipophilicity, low intrinsic clearance, and rigidified geometry, this compound serves as a core scaffold for synthesizing targeted kinase inhibitors. The pre-organized conformation and aqueous solubility ensure that resulting library members exhibit favorable physicochemical properties in primary biochemical assays [1].
The combination of an azetidine ring and an N-methylated amine lowers the topological polar surface area (TPSA) and hydrogen bond donor count compared to traditional piperazine or des-methyl analogs. This makes the compound suitable as a building block for designing centrally acting therapeutics that require blood-brain barrier (BBB) penetration without sacrificing metabolic stability [1].
The N-methyl protection of the exocyclic amine prevents unwanted side reactions during automated parallel synthesis. Procurement of this specific building block allows process chemists to directly perform late-stage cross-coupling, halogenation, or SNAr reactions on the heteroaromatic rings without implementing multi-step protection and deprotection protocols [1].